4-methoxy-5,6-dihydro-4H-1,3-thiazin-2-amine
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Overview
Description
4-Methoxy-5,6-dihydro-4H-1,3-thiazin-2-amine is a heterocyclic organic compound with the molecular formula C6H10N2OS This compound belongs to the thiazine family, which is characterized by a six-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-5,6-dihydro-4H-1,3-thiazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyacetophenone with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazine ring.
Reaction Conditions:
Temperature: 80-100°C
Solvent: Ethanol or methanol
Catalyst: Sodium hydroxide or potassium hydroxide
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5,6-dihydro-4H-1,3-thiazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazine derivatives.
Substitution: Formation of halogenated thiazine derivatives.
Scientific Research Applications
4-Methoxy-5,6-dihydro-4H-1,3-thiazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-methoxy-5,6-dihydro-4H-1,3-thiazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The presence of the methoxy and amine groups allows for specific interactions with these targets, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-5,6-dihydro-4H-1,3-thiazin-2-one
- 4-Methoxy-5,6-dihydro-4H-1,3-thiazin-2-thiol
- 4-Methoxy-5,6-dihydro-4H-1,3-thiazin-2-carboxylic acid
Uniqueness
4-Methoxy-5,6-dihydro-4H-1,3-thiazin-2-amine is unique due to the presence of both a methoxy group and an amine group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-methoxy-5,6-dihydro-4H-1,3-thiazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2OS/c1-8-4-2-3-9-5(6)7-4/h4H,2-3H2,1H3,(H2,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFBAAQJQVFWGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCSC(=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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